3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
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Overview
Description
3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a pyrazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized via a condensation reaction between 2-aminophenol and a carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrazine Ring: The pyrazine ring is often synthesized through cyclization reactions involving appropriate dicarbonyl compounds and amines.
Thiophene Incorporation: The thiophene moiety can be introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Final Coupling: The final step involves coupling the benzoxazole, pyrazine, and thiophene fragments. This can be achieved through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazine rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride (NaBH4) or hydrogenation over palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: NaBH4, hydrogen gas with palladium on carbon (Pd/C)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, RSH)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties, particularly in the context of organic semiconductors and light-emitting diodes (OLEDs). Its conjugated system allows for efficient charge transport, making it a candidate for electronic devices.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties. Its stability and electronic characteristics make it suitable for use in sensors and other electronic applications.
Mechanism of Action
The mechanism of action of 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also bind to proteins, inhibiting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzothiazole-5-carboxamide
- 3-phenyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
- 3-phenyl-N-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
Uniqueness
Compared to similar compounds, 3-phenyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and OLEDs.
Properties
IUPAC Name |
3-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c28-23(26-14-19-21(25-11-10-24-19)20-7-4-12-30-20)16-8-9-18-17(13-16)22(29-27-18)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEBQNDRXIBKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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